Cas no 211682-15-4 ((R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid)

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid is a chiral Fmoc-protected amino acid derivative widely used in peptide synthesis. Its key advantages include high purity and stereochemical integrity, ensuring reliable incorporation into peptide chains with minimal racemization. The Fmoc group provides orthogonal protection, allowing selective deprotection under mild basic conditions while preserving acid-labile side chains. The methyl substitution at the α-carbon enhances steric control, improving peptide stability and conformational specificity. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for constructing structurally complex or modified peptides. Its consistent performance and compatibility with standard coupling reagents make it a preferred choice for research and pharmaceutical applications.
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid structure
211682-15-4 structure
Product Name:(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
CAS No:211682-15-4
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD04040043
CID:253148
PubChem ID:57648498
Update Time:2025-10-29

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
    • Fmoc-R-3-Aminoisobutyric acid
    • Fmoc-(R)-3-Amino-2-methylpropanoic acid
    • FMoc-aMino-3-(R)-2-Methylpropionic acid
    • Fmoc-R-AMPA-OH
    • Fmoc-S-AMBA-OH
    • Propanoicacid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
    • (R)-3-(FMoc-aMino)-2-Methylpropionic acid
    • AmbotzFAA1761
    • (R)-Fmoc-β2-Homoala-OH
    • (R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONIC ACID
    • (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
    • (R)-Fmoc-
    • A2-Homoala-OH
    • (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
    • (R)-FMOC-BETA2-HOMOALANINE
    • A879221
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid
    • 211682-15-4
    • SCHEMBL3740743
    • GS-0810
    • F15176
    • EN300-7226149
    • AKOS007930823
    • (R)-3-(Fmoc-amino)-2-methylpropanoic Acid
    • CS-W009869
    • (R)-N-(9-FLUORENYLMETHYLOXYCARBONYL)-3-AMINO-2-METHYL PROPIONIC ACID
    • MFCD04040043
    • (R)-3-(Fmoc-amino)-2-methylpropionic acid, >=95.0% (HPLC)
    • DTXSID30583533
    • AKOS015948773
    • Fmoc-(R)-3-Amino-2-methylpropanoicacid
    • (2R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLPROPANOIC ACID
    • DS-018959
    • (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
    • MDL: MFCD04040043
    • Inchi: 1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
    • InChI Key: BMUDOYSTGJHGNI-GFCCVEGCSA-N
    • SMILES: O(C(NC[C@H](C(=O)O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 325.13100
  • Monoisotopic Mass: 325.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6
  • XLogP3: 3.1

Experimental Properties

  • PSA: 75.63000
  • LogP: 3.63670
  • Optical Activity: [α]/D -10.5±1°, c = 1 in DMF

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:3-10
  • Storage Condition:2-8°C

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R908558-250mg
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 98%
250mg
1,544.40 2021-05-17
Fluorochem
224479-250mg
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 95%
250mg
£289.00 2022-02-28
Fluorochem
224479-1g
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 95%
1g
£577.00 2022-02-28
Fluorochem
224479-5g
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 95%
5g
£2345.00 2022-02-28
ChemScence
CS-W009869-100mg
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 ≥97.0%
100mg
$72.0 2022-04-27
ChemScence
CS-W009869-250mg
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 ≥97.0%
250mg
$120.0 2022-04-27
ChemScence
CS-W009869-1g
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 ≥97.0%
1g
$398.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F81870-500mg
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 95%
500mg
¥5570.0 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024536-500mg
Fmoc-R-3-Aminoisobutyric acid,95%
211682-15-4 95%
500mg
¥6209 2022-09-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F132962-500mg
Fmoc-R-3-Aminoisobutyric acid
211682-15-4 ≥95%(HPLC)
500mg
¥4,139.00 2021-05-24

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:211682-15-4)(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
Order Number:A879221
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):194.0/678.0
Email:sales@amadischem.com

Additional information on (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid

The Compound CAS No. 211682-15-4: (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic Acid

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid, commonly referred to by its CAS number 211682-15-4, is a highly specialized organic compound with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the R configuration, and a methyl substituent. The combination of these structural elements makes it a valuable tool in peptide synthesis, drug discovery, and other advanced chemical processes.

The Fmoc group, as highlighted in the compound's name, plays a crucial role in its functionality. This group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc moiety is particularly advantageous due to its stability under basic conditions and its ability to be selectively removed under acidic conditions. Recent advancements in peptide synthesis have further enhanced the utility of this compound, enabling more efficient and precise construction of complex polypeptides and proteins.

Recent studies have focused on the stereochemical properties of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid. Researchers have explored its enantioselective synthesis methods, which are critical for producing high-purity enantiomers required in pharmaceutical applications. For instance, asymmetric induction techniques using chiral catalysts have been employed to achieve excellent enantioselectivity in the synthesis of this compound. These methods not only improve yield but also reduce the environmental footprint of chemical processes.

In addition to its role in peptide synthesis, this compound has found applications in the development of novel therapeutic agents. Its methyl substituent contributes to the molecule's hydrophobicity, which is advantageous in drug design for improving bioavailability and targeting specific biological pathways. Recent research has demonstrated its potential as a building block for creating bioactive molecules with anti-inflammatory and anticancer properties.

The synthesis of CAS No. 211682-15-4 involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and the subsequent incorporation of the chiral center via stereoselective reactions. Innovations in catalytic asymmetric synthesis have significantly streamlined these processes, making large-scale production more feasible.

From an environmental standpoint, there has been growing interest in developing sustainable methods for synthesizing this compound. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its production processes. These efforts align with global initiatives to reduce chemical waste and minimize ecological impact.

In conclusion, (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid (CAS No. 211682-15-4) stands out as a versatile and indispensable compound in modern chemistry. Its unique structure, combined with advancements in synthetic methodologies and applications across diverse fields, underscores its importance in both academic research and industrial settings. As research continues to evolve, this compound is expected to play an even greater role in driving innovation and discovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:211682-15-4)(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
A879221
Purity:99%/99%
Quantity:1g/5g
Price ($):194.0/678.0
Email